

An In-depth Technical Guide to Tautomerism in Unsymmetrical Bipyridines

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Compound of Interest

Compound Name: 2,4'-Bipyridine

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Abstract

Unsymmetrical bipyridines are a cornerstone class of ligands in coordination chemistry and are of significant interest in drug development due to their versatile chelating properties. The biological activity and physicochemical properties of these molecules can be profoundly influenced by tautomerism, a phenomenon where isomers, known as tautomers, are in dynamic equilibrium. This guide provides a comprehensive overview of the core principles of tautomerism in unsymmetrical bipyridines, focusing on keto-enol and amino-imino forms. It details experimental and computational methodologies for the characterization and quantification of tautomeric equilibria, presents quantitative data on the effects of substitution and solvent polarity, and discusses the implications for drug design and development.

Introduction to Tautomerism in Unsymmetrical Bipyridines

Tautomerism in unsymmetrical bipyridines typically involves the migration of a proton between a heteroatom (oxygen or nitrogen) and a carbon atom within the pyridine ring system, accompanied by a shift in double bonds. The two most common forms of tautomerism encountered in this class of compounds are keto-enol and amino-imino tautomerism.

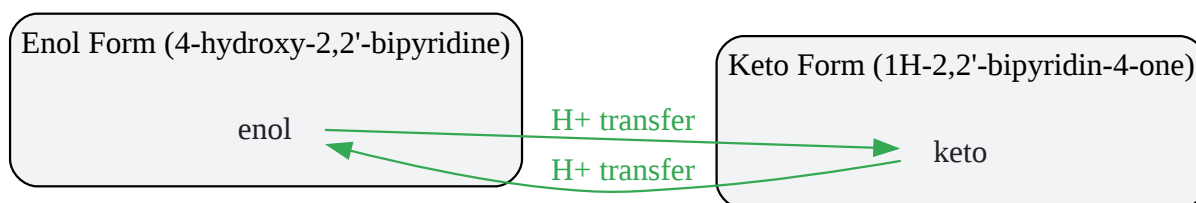
- **Keto-Enol Tautomerism:** This occurs in unsymmetrical bipyridines bearing a hydroxyl group, particularly at the 4-position. The equilibrium exists between the enol (hydroxypyridine) form and the keto (pyridone) form. The relative stability of these tautomers is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents on the bipyridine scaffold.[1][2]
- **Amino-Imino Tautomerism:** This type of tautomerism is observed in amino-substituted unsymmetrical bipyridines. The equilibrium is established between the amino form, which is generally more stable, and the imino form.[3][4] While the amino tautomer is predominant in most cases, the position of the equilibrium can be influenced by photoirradiation or strong intermolecular interactions.[4]

The specific tautomer present can drastically alter the molecule's shape, hydrogen bonding capabilities, and electron distribution, thereby affecting its interaction with biological targets and its pharmacokinetic properties.[5]

Types of Tautomerism in Unsymmetrical Bipyridines

Keto-Enol Tautomerism

A primary example of keto-enol tautomerism in unsymmetrical bipyridines is found in molecules like 4-hydroxy-2,2'-bipyridine. The equilibrium involves the migration of the hydroxyl proton to the ring nitrogen.



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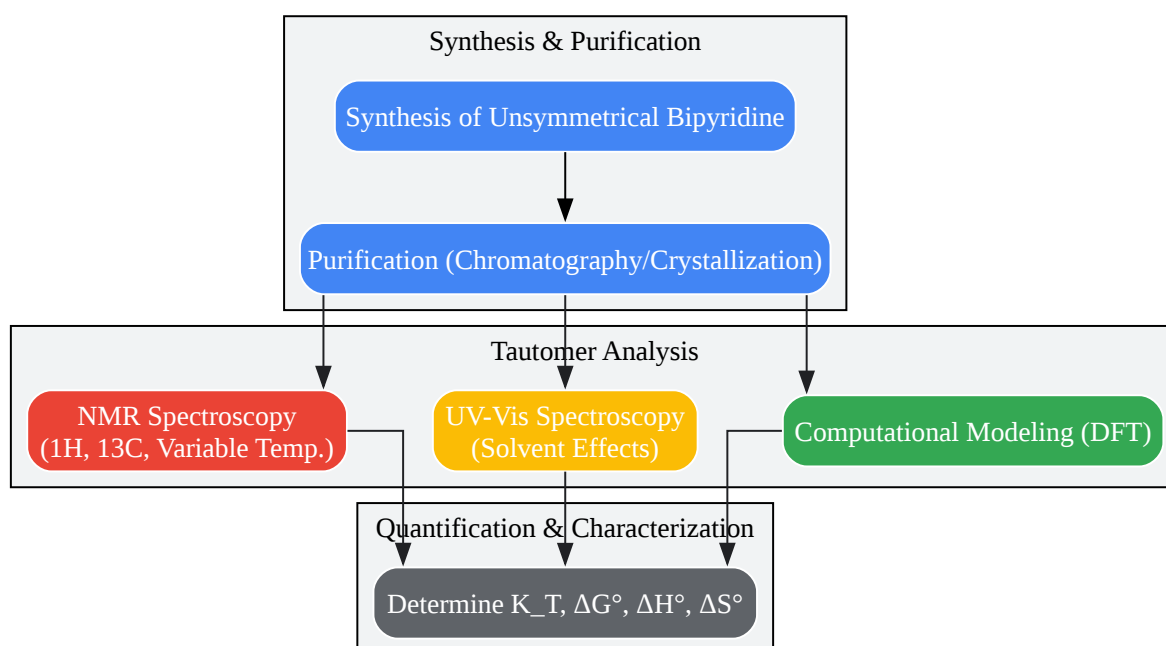
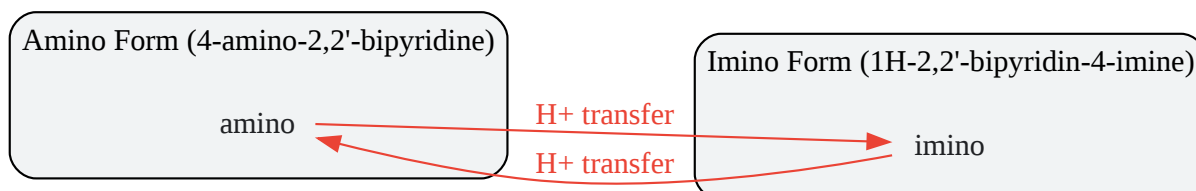
Keto-Enol Tautomeric Equilibrium in 4-hydroxy-2,2'-bipyridine.

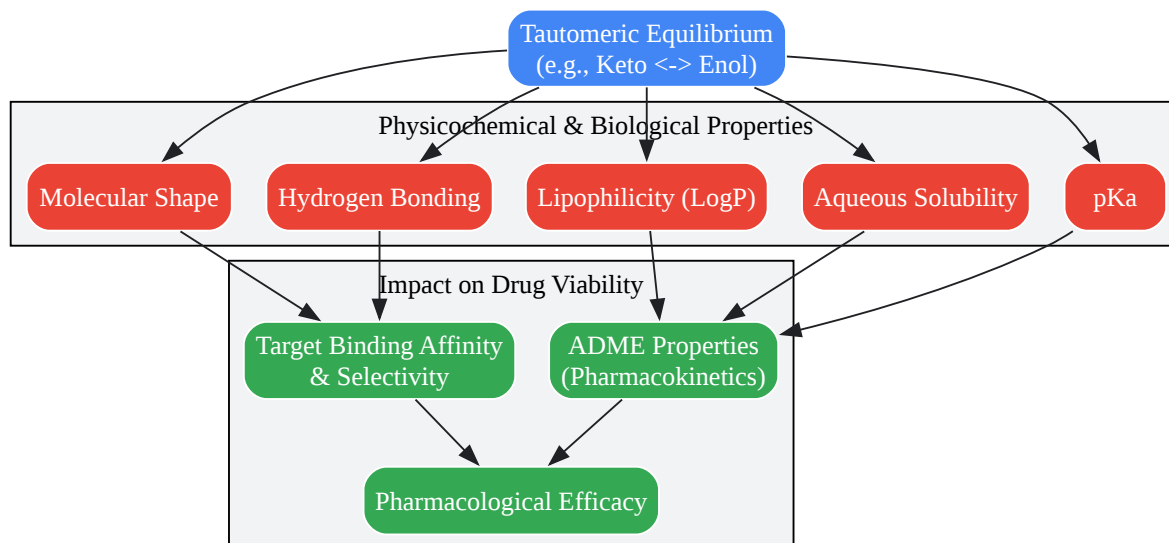
The position of this equilibrium is sensitive to the environment. In non-polar solvents, the less polar enol form may be favored, while polar protic solvents can stabilize the more polar keto

form through hydrogen bonding.[1]

Amino-Imino Tautomerism

For unsymmetrical bipyridines with an amino substituent, such as 4-amino-2,2'-bipyridine, an equilibrium between the amino and the tautomeric imino form can be established.





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